Ethyl Fingolimod Hydrochloride

Description

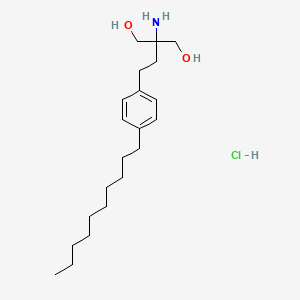

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H38ClNO2 |

|---|---|

Molecular Weight |

372.0 g/mol |

IUPAC Name |

2-amino-2-[2-(4-decylphenyl)ethyl]propane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C21H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(22,17-23)18-24;/h11-14,23-24H,2-10,15-18,22H2,1H3;1H |

InChI Key |

LGCVJNKNHWQHBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ethyl Fingolimod Hydrochloride

Advanced Synthetic Pathways for Ethyl Fingolimod (B1672674) Hydrochloride Production

The synthesis of Fingolimod and its analogs, including Ethyl Fingolimod Hydrochloride, has evolved to overcome challenges associated with multi-step procedures and the use of hazardous reagents. nih.gov Researchers have explored various strategies to improve efficiency and scalability, focusing on the key steps of side-chain incorporation and stereoselective formation of the propanediol (B1597323) core.

Strategies for the Incorporation of the Decylphenyl Side Chain

The introduction of the decylphenyl side chain is a critical step in the synthesis of this compound. Several methods have been employed to achieve this, often involving Friedel-Crafts acylation or alkylation reactions.

One common approach starts with a commercially available aromatic compound, which is then acylated or alkylated to introduce the octyl or a related alkyl chain. nih.govijacskros.comderpharmachemica.com For instance, Friedel-Crafts acylation of a suitable phenyl-containing starting material with octanoyl chloride, followed by reduction of the resulting ketone, is a frequently used method. ijacskros.compreprints.org Alternative strategies have utilized cross-coupling reactions, such as Sonogashira or Suzuki coupling, to attach the lipophilic tail. ijacskros.comresearchgate.net These methods offer versatility in introducing various side chains for the synthesis of Fingolimod analogs. researchgate.netacs.org

A notable strategy involves the late-stage incorporation of the polar head group, which can help in reducing impurities. preprints.orgresearchgate.net This approach focuses on first constructing the decylphenyl-ethyl moiety and then introducing the 2-amino-1,3-propanediol (B45262) group.

Stereoselective Synthesis Approaches for the 1,3-Propanediol (B51772) Core

The 2-amino-1,3-propanediol core is a key structural feature of this compound. The stereochemistry of this unit is crucial for its biological activity. Several synthetic routes have been developed to control the stereochemistry of this chiral center.

One approach utilizes a chiral pool strategy, starting from readily available chiral molecules. preprints.org For example, derivatives of serine or other amino acids can serve as chiral precursors for the propanediol core. Another strategy involves asymmetric synthesis, employing chiral catalysts or auxiliaries to induce stereoselectivity. For instance, asymmetric hydrogenation of a prochiral ketone intermediate can establish the desired stereocenter. nih.gov

A regioselective aziridine (B145994) ring-opening reaction has also been developed as a key step in a scalable synthesis of Fingolimod. acs.orgacs.org This method starts from the inexpensive and commercially available tris(hydroxymethyl)aminomethane and allows for the efficient construction of the 2-amino-1,3-propanediol moiety. acs.orgacs.org

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

In Friedel-Crafts reactions, the choice of Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄) and solvent can significantly impact the yield and regioselectivity. researchgate.net Similarly, for reduction steps, reagents like triethylsilane with a strong acid or catalytic hydrogenation with Pd/C are commonly employed and optimized. nih.govijacskros.com

Development of this compound Precursors and Key Intermediates

The efficient synthesis of this compound relies on the availability of high-quality precursors and key intermediates. Research in this area focuses on discovering novel reagents and catalysts and ensuring the scalability of the synthetic routes.

Investigation of Novel Reagents and Catalysts in Synthesis

The quest for more efficient and environmentally friendly synthetic methods has led to the investigation of novel reagents and catalysts. For instance, in cross-coupling reactions to form the C-C bond between the aromatic ring and the side chain, various palladium catalysts have been explored to improve yields and reaction times. ijacskros.comresearchgate.net

In the construction of the aminodiol head group, alternative methods to the traditional use of diethyl acetamidomalonate have been sought. researchgate.netijacskros.com For example, the use of 3-nitropropionic acid as a building block has been reported in a concise synthesis of Fingolimod. nih.gov This route involves a double Henry reaction to construct the 1,3-propanediol unit. nih.gov

Scalability Considerations in Laboratory Synthesis

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of several factors, including the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the ease of purification. researchgate.netresearchgate.net

Researchers aim to develop robust and reproducible synthetic routes that can be scaled up without significant loss in yield or purity. researchgate.netresearchgate.net This often involves replacing hazardous reagents like lithium aluminum hydride with safer alternatives and minimizing the use of chromatographic purification. nih.gov The development of a kilogram-scale pilot synthesis of Fingolimod highlights the successful application of these principles. researchgate.net The choice of starting materials that are inexpensive and readily available is a key consideration for a cost-effective process. derpharmachemica.comresearchgate.net

Impurity Profiling and Control in this compound Synthesis Research

The manufacturing process of any active pharmaceutical ingredient (API) is a complex multi-step chemical synthesis where the control of precursors, intermediates, and various process steps is critical to ensure the final quality of the drug substance. Different synthetic routes may be employed for the production of fingolimod, and these can introduce various potential process-related impurities depending on the specific manufacturing process, starting materials, and intermediates used. As stipulated by the International Conference on Harmonisation (ICH) guidelines, any impurity present at a concentration of 0.10% w/w or higher relative to the API must be identified, synthesized, and thoroughly characterized.

Research Findings on Impurity Identification

Research into the synthesis of fingolimod hydrochloride has identified numerous process-related impurities. These are often byproducts that form during the synthetic process or arise from the starting materials and reagents. Characterization of these impurities is a crucial step and is typically accomplished using a combination of spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).

Several studies have focused on synthesizing and characterizing these impurities to understand their formation and to develop methods for their control. For instance, one line of research identified impurities such as Heptyl PNP, Octyl PNP, Nonyl PNP, Nitro heptyl, Nitro octyl, and Nitro nonyl. Another study detailed the identification of N,N-dimethyl, N-methyl, nitromonomethyl, monomethyl, nitro hydroxy, and hydroxy impurities. The European and United States Pharmacopoeias describe an HPLC method for determining nine specific organic impurities (impurities A-I) in fingolimod hydrochloride. However, research has also identified other process-related impurities, designated FINI imp A-H, which are different from those listed in the pharmacopoeias. One of these was an unknown process-related impurity found in a key intermediate that was subsequently identified by LC-MS.

Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis, are also employed to understand potential degradation products. Such studies on fingolimod hydrochloride have been conducted using 5.0 N HCl, 3.0N NaOH, and 0.1% hydrogen peroxide to generate and identify degradation products.

Common Impurities and Their Formation

The formation of impurities is often linked to specific steps in the synthetic route. For example, the 3-nitro-1-(4-octylphenyl)propanol intermediate is known to be susceptible to dehydration, which can lead to the formation of an undesired nitro alkene impurity. Another common issue is the formation of a styrene (B11656) impurity, which can occur during the condensation of 2-(4-octylphenyl)ethyl iodide with diethyl acetamidomalonate, sometimes reaching levels of 10-15%. The presence of regioisomeric impurities is another challenge that some synthetic processes aim to overcome.

Two identified impurities have been flagged as potentially genotoxic due to their alerting structures and alkylating properties, which fall under class 3 of the ICH M7 guidelines for alkyl sulfonates and alkyl halides.

Below is a table summarizing some of the impurities identified in fingolimod synthesis research.

| Impurity Name/Type | Potential Source/Formation Pathway | Analytical Detection Method(s) |

|---|---|---|

| Heptyl/Nonyl Analogues | Related to impurities in starting materials or side reactions. | ¹H NMR, ¹³C-NMR, Mass Spectroscopy. |

| N,N-dimethyl and N-methyl Impurities | Process-related, likely from methylation side reactions. | NMR, Mass Spectroscopy. |

| Nitro- and Hydroxy- Impurities | Byproducts from nitration and subsequent reaction steps. | NMR, Mass Spectroscopy. |

| Styrene Impurity (II) | Forms during the condensation of 2-(4-octylphenyl)ethyl iodide with diethyl acetamidomalonate. | HPLC. |

| Regioisomeric Impurity (Ib) | Formation of isomers during synthesis. | HPLC. |

| Nitro Alkene Impurity (2) | Dehydration of the 3-nitro-1-(4-octylphenyl)propanol intermediate. | Not specified. |

| FINI Impurities (A-H) | Process-related impurities not listed in pharmacopoeias. | LC-MS, ¹H & ¹³C NMR, FTIR, MS. |

| Potential Genotoxic Impurities | Alerting structures such as alkyl sulfonates and alkyl halides. | RP-UPLC. |

Control Strategies in Synthesis

Effective control of impurities in the synthesis of this compound involves a multi-faceted approach, including strict monitoring of process parameters, optimization of reaction conditions, and robust purification techniques.

One key strategy is the careful selection and control of the synthetic route to minimize the formation of known impurities. For example, processes have been developed to reduce the styrene impurity to below regulatory limits, thus avoiding the need for extensive purification steps like column chromatography or repeated crystallizations. The final installation of the polar head group in the synthetic sequence can also significantly reduce impurities associated with this part of the molecule.

Process optimization includes controlling reaction parameters like temperature. For instance, maintaining nitration temperatures below 5°C can reduce unintended side reactions. Similarly, using a specific molar ratio of reagents, such as a 1:1 ratio of sodium nitrite (B80452) to an intermediate, can ensure complete conversion and minimize residual reactants that could form impurities.

Purification of both intermediates and the final API is essential. Recrystallization is a common method used to remove impurities. For instance, fingolimod hydrochloride can be purified by recrystallization from an aqueous ketone mixture, such as acetone (B3395972) and water, to effectively remove isomeric impurities. For specific impurities that are difficult to remove by crystallization, chromatographic purification is employed. Silica gel column chromatography with a suitable eluent system, like a hexane:ethyl acetate (B1210297) mixture, can achieve high purity levels (≥95%).

The development and validation of sensitive analytical methods are paramount for impurity control. Reverse-phase ultra-performance liquid chromatography (RP-UPLC) and high-performance liquid chromatography (HPLC) methods have been developed and validated according to ICH Q2 guidelines to control process-related and genotoxic impurities. These methods are capable of separating the main compound from its various impurities with high resolution and sensitivity. For example, a validated RP-LC method uses a buffer and an acetonitrile (B52724)/water mixture as the mobile phase with UV detection at 220 nm to quantify related impurities. Another validated USP method for HPLC employs a Purospher® STAR RP-18 column with a gradient elution of 0.1% phosphoric acid in water and acetonitrile.

| Control Strategy | Description | Example/Application |

|---|---|---|

| Process Parameter Optimization | Strict control over reaction conditions like temperature and molar ratios of reactants. | Keeping nitration temperature below 5°C to minimize side reactions. |

| Purification of Intermediates and API | Using techniques like recrystallization and chromatography to remove impurities. | Recrystallization from aqueous acetone to remove isomeric impurities; Silica gel chromatography for other specific impurities. |

| Route Selection | Choosing a synthetic pathway that inherently avoids or minimizes the formation of problematic impurities. | Developing a process to keep styrene impurity below regulatory limits without needing column chromatography. |

| Validated Analytical Monitoring | Implementing sensitive and specific analytical methods (HPLC, RP-UPLC) for in-process and final product testing. | Using a validated RP-UPLC method to control for eight process-related impurities and two potential genotoxic impurities. |

Molecular Mechanism of Action and Receptor Interactions of Ethyl Fingolimod Hydrochloride

Investigation of Sphingosine (B13886) Kinase Phosphorylation of Ethyl Fingolimod (B1672674) Hydrochloride

The conversion of fingolimod to its active phosphate (B84403) metabolite is a critical initial step in its mechanism of action. This biotransformation is catalyzed by intracellular sphingosine kinases.

Fingolimod is phosphorylated by two isoforms of sphingosine kinase: SPHK1 and SPHK2. researchgate.net However, research indicates that SPHK2 is the primary enzyme responsible for this phosphorylation. nih.govmdpi.comnih.govscripps.edunih.gov While SPHK1 can also catalyze the reaction, its efficacy is reported to be 30 times lower than that of SPHK2. nih.gov The predominant role of SPHK2 is critical for the drug's activity, as studies in mice deficient in SphK2 have shown that the therapeutic effects of fingolimod are lost. nih.gov These two kinase isoforms have different tissue distributions and can play opposing roles in cellular processes, with SPHK1 being predominantly cytosolic and pro-survival, while SPHK2 is found mainly in the nucleus and plasma membrane and can be pro-apoptotic. nih.gov

Following administration, fingolimod, a structural analogue of sphingosine, readily crosses cell membranes. nih.govscripps.edu Inside the cell, it serves as a substrate for sphingosine kinases, which catalyze the transfer of a phosphate group from ATP to the primary hydroxyl group of the fingolimod molecule. researchgate.netnih.govaimspress.com This enzymatic reaction, primarily carried out by SPHK2, converts the inactive prodrug into the active metabolite, fingolimod phosphate. nih.govscripps.edunih.gov This phosphorylation is a necessary step for the compound to gain the ability to bind with high affinity to its targets, the S1P receptors. nih.govnih.gov The resulting fingolimod phosphate is a structural mimic of the endogenous ligand, sphingosine 1-phosphate. nih.govnih.gov

Binding Affinity and Selectivity Profiling for Sphingosine 1-Phosphate Receptors (S1PRs)

Fingolimod phosphate is a non-selective agonist at four of the five known S1P receptor subtypes. Its interaction with these receptors, particularly S1PR1, is central to its mechanism of action.

The active metabolite, fingolimod phosphate, acts as a potent agonist, binding with high affinity to four of the five G-protein-coupled S1P receptors: S1PR1, S1PR3, S1PR4, and S1PR5. nih.govaimspress.comnih.govfrontiersin.org It does not bind to the S1PR2 subtype. nih.govscienceopen.com The high-affinity binding has been reported with EC50 values in the low nanomolar range (approximately 0.3–3 nM). nih.gov This functional agonism initiates receptor signaling upon binding. However, the sustained activation leads to a unique downstream effect known as functional antagonism, which is most characterized for the S1PR1 receptor. nih.govnih.govaimspress.com

Below is a summary of the receptor binding profile for Fingolimod Phosphate:

| Receptor Subtype | Binding Activity |

|---|---|

| S1PR1 | High-affinity agonist nih.govaimspress.comnih.gov |

| S1PR2 | No significant binding nih.govscienceopen.com |

| S1PR3 | High-affinity agonist nih.govaimspress.comnih.gov |

| S1PR4 | High-affinity agonist nih.govaimspress.comnih.gov |

| S1PR5 | High-affinity agonist nih.govaimspress.comnih.gov |

Upon binding by its natural ligand, S1P, the S1PR1 receptor is internalized, but it is subsequently recycled back to the cell surface, allowing the cell to remain responsive to the S1P gradient. mdpi.com In contrast, the interaction of fingolimod phosphate with S1PR1 triggers a different fate for the receptor. mdpi.com Although fingolimod phosphate initially acts as an agonist, its sustained binding leads to the profound internalization of the S1PR1 receptor. nih.govaimspress.comwikipedia.org

Unlike the S1P-induced internalization, the fingolimod phosphate-S1PR1 complex does not efficiently dissociate and is targeted for ubiquitin-proteasomal degradation. nih.govmdpi.com This process prevents the receptor from being recycled back to the plasma membrane, leading to a sustained downregulation and depletion of S1PR1 from the cell surface. researchgate.netmdpi.comaimspress.com This irreversible internalization and degradation render the cell unresponsive to S1P, a phenomenon termed "functional antagonism". researchgate.netmdpi.comnih.govaimspress.com

Downstream Signaling Pathways Mediated by Ethyl Fingolimod Phosphate

The binding of fingolimod phosphate to S1P receptors activates various intracellular signaling pathways mediated by heterotrimeric G proteins. nih.govscripps.edu The specific downstream effects depend on the receptor subtype and the cell type.

S1PR1 Signaling : Activation of S1PR1, which primarily couples to the Gαi protein, initiates signaling cascades that include the PI3K/Akt pathway and the activation of the small GTPase Rac. nih.gov These pathways are crucial for cell survival and migration.

S1PR3 Signaling : In astrocytes, the protective effects of fingolimod phosphate have been linked to S1PR3-dependent inhibition of the TLR2/4-PI3K-NFκB signaling pathway. nih.gov In other contexts, S1PR3 signaling has been associated with the STAT3 pathway. nih.gov

S1PR5 Signaling : S1PR5, which is predominantly expressed on oligodendrocytes, couples to Gα12/13 proteins. nih.gov Its activation by fingolimod phosphate can lead to the stimulation of signaling molecules such as ERK1/2, which is associated with the increased survival of mature oligodendrocytes. nih.gov

mTOR Pathway : Fingolimod has also been shown to modulate the PI3K/Akt/mTOR/p70S6K pathway, which can influence processes like autophagy in different cell types. nih.gov

In T cells, fingolimod has been found to inhibit T cell activation through mechanisms affecting distal T cell receptor (TCR) signaling, leading to aberrant activation of the transcription factors NFAT1, NFκB, and AP1. researchgate.net

G-Protein Coupled Receptor (GPCR) Signaling Cascades

The principal mechanism of action for fingolimod-phosphate involves its function as a modulator of four out of the five known sphingosine-1-phosphate (S1P) receptors: S1P1, S1P3, S1P4, and S1P5. nih.govpatsnap.com These receptors are members of the G-protein coupled receptor (GPCR) superfamily, which transduce extracellular signals into intracellular responses through heterotrimeric G proteins. scripps.edubiorxiv.org

The binding of fingolimod-phosphate to these receptors, particularly S1P1 on the surface of lymphocytes, initiates a potent signaling cascade. mdpi.com Upon binding, the S1P1 receptor is internalized, but unlike the natural ligand S1P which allows for receptor recycling, fingolimod-phosphate induces irreversible internalization and degradation of the receptor in the proteasome. frontiersin.orgmdpi.com This process removes the receptor from the cell surface, rendering the lymphocyte unresponsive to the S1P gradient that normally guides its exit from secondary lymphoid organs. patsnap.commdpi.com This phenomenon is termed "functional antagonism," as the initial agonistic binding leads to a long-term loss of receptor function. patsnap.commdpi.com

The signaling pathways activated by S1P receptors are diverse and depend on the specific receptor subtype and the G-protein to which it couples. scripps.edu For instance, fingolimod's interaction with S1P3 receptors can interfere with Gαq signaling, which has been linked to reduced production of reactive oxygen species (ROS) in macrophages. The sustained internalization of S1P1 is the key event that leads to the sequestration of lymphocytes within lymph nodes. wikipedia.orgpatsnap.com

Impact on Cellular Responses and Gene Expression

The functional antagonism of S1P1 receptors by fingolimod-phosphate culminates in significant cellular and genetic responses. The most prominent cellular effect is a profound, reversible reduction in the number of circulating lymphocytes, a condition known as lymphopenia. frontiersin.org By trapping lymphocytes, particularly naïve and central memory T cells, in the lymph nodes, fingolimod prevents their infiltration into the central nervous system (CNS), which is a key aspect of its therapeutic effect in autoimmune conditions. patsnap.comnih.gov

At the transcriptional level, fingolimod induces extensive changes in gene expression. A comprehensive transcriptomic analysis of peripheral blood mononuclear cells from patients treated with fingolimod identified 7,155 differentially expressed genes (DEGs) compared to baseline. nih.govresearchgate.net These DEGs were predominantly related to immune functions and included genes associated with:

S1P Metabolism and Signaling: Notably, the gene for S1PR1 was downregulated, consistent with the mechanism of receptor internalization and degradation. nih.gov

Lymphocyte Trafficking: The gene for CCR7, a homing receptor that promotes lymphocyte retention in secondary lymphoid organs, was also downregulated. nih.gov

Inflammatory Mediators: Fingolimod alters the expression of numerous cytokines and signaling pathways, including those downstream of the T-cell receptor (TCR), B-cell receptor (BCR), and Toll-like receptors (TLRs). nih.gov It has been shown to inhibit the expression of pro-inflammatory cytokines like IL-17 and IFN-γ while increasing anti-inflammatory cytokines such as IL-10 and TGF-β. frontiersin.org

Master Regulators: The compound affects transcription factors that are master regulators of lymphocyte function and key inflammatory pathways like NF-kB and Wnt/β-catenin. mdpi.comnih.gov

In the central nervous system, studies on human neuronal progenitor cells have shown that fingolimod-phosphate can increase the number of differentially expressed genes, influencing not only immune responses but also transcriptional regulation and cell differentiation. nih.gov Furthermore, it was found to reduce the expression of the amyloid precursor protein (APP) gene, suggesting potential neuroprotective effects. nih.gov

| Category | Key Genes/Pathways Affected | Observed Effect | Reference |

|---|---|---|---|

| S1P Signaling | S1PR1 | Downregulation | nih.gov |

| Lymphocyte Trafficking | CCR7 | Downregulation | nih.gov |

| Cytokine Expression | IL-17, IFN-γ | Inhibition | frontiersin.org |

| IL-10, TGF-β | Augmentation | frontiersin.org | |

| Signaling Pathways | NF-kB, Wnt/β-catenin | Modulation | mdpi.comnih.gov |

| PI3K-Akt, MAPK | Regulation | nih.gov | |

| Neuronal Genes | APP (Amyloid Precursor Protein) | Reduction | nih.gov |

Non-S1PR Mediated Molecular Effects of Ethyl Fingolimod Hydrochloride

Beyond the well-established S1P receptor-mediated actions of its phosphorylated form, the parent compound, this compound, exhibits distinct biological activities that are independent of S1P receptors. These effects involve direct interactions with intracellular enzymes and other cellular components.

Modulation of Intracellular Enzymes (e.g., Sphingosine Kinase Inhibition)

Unphosphorylated fingolimod, but not its active phosphate metabolite, functions as a competitive inhibitor of Sphingosine Kinase 1 (SphK1). SphK1 is the enzyme responsible for generating S1P from sphingosine, a critical step in sphingolipid metabolism and signaling. By inhibiting SphK1, fingolimod can alter the intracellular balance of signaling sphingolipids. The compound has also been reported to inhibit SphK2. However, the concentration required for fingolimod to inhibit SphK1 is relatively high (IC50 of 50 µM), which may limit the clinical relevance of this particular effect. Additionally, fingolimod has been shown to inhibit ceramide synthase. wikipedia.org

Effects on Other Cellular Pathways and Components (e.g., TRPM7, PP2A)

Fingolimod interacts with several other molecular targets in an S1PR-independent manner, contributing to its broad pharmacological profile.

Protein Phosphatase 2A (PP2A) Activation: Fingolimod is known to activate Protein Phosphatase 2A (PP2A), a key tumor suppressor and anti-inflammatory enzyme. This activation occurs when fingolimod facilitates the dephosphorylation of the PP2A catalytic subunit (PP2Ac) at a specific tyrosine residue (Tyr307), a modification that normally keeps the enzyme in an inactive state. The nonphosphorylated form of fingolimod mediates this effect via the SET/PP2A pathway. nih.gov

TRPM7 Channel Inhibition: The compound is a potent inhibitor of the Transient Receptor Potential Cation Channel Subfamily M Member 7 (TRPM7). wikipedia.org TRPM7 is an ion channel and kinase that regulates calcium and magnesium homeostasis, playing roles in cell proliferation, migration, and survival. The inhibition of TRPM7 by fingolimod (IC50 = 0.72 µM) contributes to the drug's anti-proliferative and anti-migratory effects. However, this inhibition can also hinder the polarization of macrophages toward the anti-inflammatory M2 phenotype.

Other reported non-S1PR targets for fingolimod include cytosolic phospholipase A2α (cPLA2α) and histone deacetylases (HDACs).

| Molecular Target | Effect of Fingolimod | Associated Cellular Response | Reference |

|---|---|---|---|

| Sphingosine Kinase 1 (SphK1) | Competitive Inhibition | Modulation of sphingolipid balance | |

| Protein Phosphatase 2A (PP2A) | Activation | Anti-inflammatory and antitumor effects | nih.gov |

| TRPM7 Channel | Inhibition (IC50 = 0.72 µM) | Anti-proliferative and anti-migratory effects | |

| Ceramide Synthase | Inhibition | Modulation of ceramide synthesis | wikipedia.org |

| cPLA2α | Inhibition | Modulation of arachidonic acid pathway | wikipedia.org |

| Histone Deacetylases (HDACs) | Inhibition | Epigenetic regulation |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Ethyl Fingolimod Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

Following oral administration, fingolimod (B1672674) is well-absorbed, with a high bioavailability of over 90%. unipg.ittandfonline.comnih.gov It distributes extensively into body tissues, with a large volume of distribution. nih.govfrontiersin.org Both the parent drug and its active metabolite are highly bound to plasma proteins, exceeding 99.7%. nih.govdrugbank.com Elimination is slow and occurs predominantly through metabolic processes, with about 81% of the dose excreted in the urine as inactive metabolites. drugbank.comresearchgate.net The half-life in humans is estimated to be between 6 to 9 days. unipg.itnih.gov

The biotransformation of Ethyl Fingolimod Hydrochloride is complex, proceeding along three primary routes. drugbank.comresearchgate.netnih.gov

Reversible Phosphorylation: The foremost pathway is the rapid and reversible phosphorylation of fingolimod by sphingosine (B13886) kinases (SPHKs) to form the pharmacologically active (S)-enantiomer, fingolimod-phosphate. frontiersin.orgdrugbank.com This active metabolite is the key mediator of the drug's effect on lymphocyte trafficking. drugbank.com Dephosphorylation back to the parent compound can also occur. frontiersin.orgnih.gov

Oxidative Metabolism: The second major pathway involves oxidation by cytochrome P450 enzymes, primarily CYP4F2. drugbank.comnih.govnih.gov This process begins with hydroxylation, mainly at the terminal (ω-hydroxylation) position of the octyl side chain, followed by further oxidation to form a carboxylic acid. researchgate.netnih.gov Subsequent β-oxidation can further shorten the chain, leading to a series of inactive metabolites. researchgate.netresearchgate.net

Ceramide Analogue Formation: A third pathway involves the formation of inactive, non-polar ceramide analogues through conjugation with endogenous fatty acids. frontiersin.orgresearchgate.net

Blood analysis reveals the presence of the parent drug (fingolimod), the active phosphate (B84403) metabolite (fingolimod-P), and several inactive metabolites, including butanoic acid and ceramide metabolites M29 and M30. frontiersin.orgresearchgate.net

Table 1: Major Metabolic Pathways of this compound

| Metabolic Pathway | Key Enzymes/Processes | Resulting Metabolites | Pharmacological Activity |

|---|---|---|---|

| Phosphorylation | Sphingosine Kinases (SPHKs) | Fingolimod-Phosphate | Active |

| Oxidation | Cytochrome P450 4F2 (CYP4F2) | Hydroxylated and Carboxylic Acid Metabolites | Inactive |

| Ceramide Formation | Conjugation with Fatty Acids | Non-polar Ceramide Analogues | Inactive |

Metabolic profiling studies in human liver microsomes (HLM) have established that ω-hydroxylation of the octyl side chain is the principal metabolic pathway for the elimination of fingolimod. nih.govresearchgate.net This initial step is predominantly catalyzed by the CYP4F2 enzyme, with minor contributions from other CYP4F subfamily enzymes like CYP4F3B. nih.gov Following this primary hydroxylation, further oxidation occurs. nih.govresearchgate.net While other recombinant P450 enzymes such as CYP2D6 and CYP3A4 can produce various hydroxylated metabolites (M16-M20), the metabolite pattern generated by CYP4F2 most closely resembles that observed in HLM, identifying it as the major enzyme responsible for fingolimod clearance. nih.govresearchgate.net

The octyl side chain (an eight-carbon alkyl chain, often referred to generally in the context of its lipid-like structure) is the primary site of metabolic activity that leads to the clearance of this compound. nih.govnih.gov The stability and clearance of the compound are directly linked to the metabolism of this moiety. The process is initiated by ω-hydroxylation on this alkyl chain, a reaction catalyzed by CYP4F2. nih.govresearchgate.net This is followed by further oxidation and successive β-oxidations, similar to the metabolism of fatty acids. researchgate.net This oxidative degradation of the side chain transforms the lipophilic parent drug into more polar, inactive metabolites that can be readily eliminated, primarily through the renal system. frontiersin.orgresearchgate.net Therefore, the octyl moiety is a critical determinant of the drug's metabolic fate and rate of clearance from the body. nih.gov

Pharmacodynamic Biomarkers and Biological Response Assessment in Preclinical Models

The pharmacodynamic effects of this compound are primarily linked to its modulation of S1P receptors, which leads to measurable changes in lymphocyte counts and potential direct effects within the central nervous system (CNS). nih.govscripps.edu

The most well-characterized pharmacodynamic effect of this compound is a significant, dose-dependent reduction in peripheral blood lymphocyte counts. unipg.ittandfonline.com This is not due to lymphocyte depletion but rather a reversible sequestration of lymphocytes within the lymph nodes. nih.govscripps.edu The active metabolite, fingolimod-phosphate, acts as a functional antagonist at the S1P1 receptor on lymphocytes, which blocks their egress from lymphoid organs. nih.govdrugbank.comnih.gov This reduction in circulating lymphocytes, particularly T cells and B cells, prevents their infiltration into tissues like the CNS. unipg.itscripps.eductdbase.org The lymphocyte count begins to decrease within hours of the first dose and reaches a stable, reduced level with daily administration, serving as a reliable and consistent pharmacodynamic marker of the drug's biological activity. unipg.ittandfonline.com This effect is reversible, with lymphocyte counts returning to the normal range within several weeks of discontinuing the drug. unipg.itscripps.edu

Beyond its immunological effects, preclinical and clinical studies indicate that this compound can modulate neurotrophic factors, which may contribute to its therapeutic efficacy. novartis.com Specifically, the compound has been shown to increase the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF). nih.govnih.gov Studies in animal models have demonstrated that fingolimod administration can restore normal BDNF levels in the cerebral cortex and hippocampus. nih.gov This effect is associated with neuroprotection and the amelioration of cognitive impairments in models of neurological disease. nih.govmdpi.com The neuroprotective effects appear to be directly mediated by this upregulation of neuronal BDNF. nih.govscienceopen.com In vitro experiments have confirmed that fingolimod can enhance BDNF expression in neurons, suggesting a direct effect on CNS cells. mdpi.comscienceopen.com This modulation of BDNF represents a distinct pharmacodynamic effect that is separate from the drug's impact on lymphocyte trafficking. novartis.com

Table 2: Key Pharmacodynamic Effects of this compound

| Pharmacodynamic Marker | Mechanism of Action | Observed Effect in Preclinical Models |

|---|---|---|

| Peripheral Lymphocyte Count | Functional antagonism of S1P1 receptors on lymphocytes, preventing their egress from lymph nodes. nih.govdrugbank.com | Rapid, dose-dependent, and reversible reduction in circulating T and B lymphocytes. unipg.itscripps.edu |

| Brain-Derived Neurotrophic Factor (BDNF) | Directly upregulates BDNF expression in neuronal cells. mdpi.comscienceopen.com | Increased BDNF levels in the brain and spinal cord, associated with neuroprotective effects. novartis.comnih.gov |

Blood-Brain Barrier Penetration Studies of this compound in Animal Models

Preclinical investigations into the central nervous system (CNS) penetration of this compound are crucial for understanding its potential direct effects within the brain. Studies in animal models aim to quantify the extent to which the compound crosses the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS.

Currently, there is a lack of publicly available preclinical data specifically detailing the blood-brain barrier penetration of this compound in animal models. While studies on the parent compound, Fingolimod, and other derivatives have been conducted, specific pharmacokinetic parameters for this compound, such as brain-to-plasma concentration ratios, have not been reported in the reviewed literature. Therefore, a quantitative analysis of its ability to enter the CNS is not possible at this time.

Data on Blood-Brain Barrier Penetration of Fingolimod and its Derivatives:

For informational purposes, studies on Fingolimod (FTY720) and its other analogues have demonstrated CNS penetration. For instance, research on the Fingolimod derivative OSU-2S in rats showed a significant brain-to-plasma ratio. Similarly, analogues like FTY720-C2 and FTY720-Mitoxy have also been shown to cross the blood-brain barrier in mice. In rat models of experimental autoimmune encephalomyelitis (EAE), brain levels of Fingolimod and its active phosphate metabolite were found to be several times higher than blood concentrations.

It is important to reiterate that these findings pertain to Fingolimod and its other derivatives, and not specifically to this compound. The structural modification in this compound could potentially alter its physicochemical properties, thereby affecting its ability to cross the blood-brain barrier. Without dedicated studies on this compound, its CNS pharmacokinetic profile remains uncharacterized.

Preclinical Efficacy and Therapeutic Applications Research of Ethyl Fingolimod Hydrochloride in Animal Models

Immunomodulatory Effects in Experimental Autoimmune Disease Models

Studies in Experimental Autoimmune Encephalomyelitis (EAE) Models

Ethyl Fingolimod (B1672674) Hydrochloride, a synthetic analog of sphingosine (B13886), has demonstrated significant immunomodulatory effects in animal models of experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis (MS). pom.go.idfrontiersin.org Research indicates that its therapeutic efficacy stems from its ability to modulate the sphingosine-1-phosphate (S1P) receptor system. nih.gov Upon administration, fingolimod is phosphorylated to its active form, fingolimod-phosphate, which acts as a functional antagonist of S1P receptors, particularly S1P1. nih.govjst.go.jp This action prevents the egress of lymphocytes, including autoreactive T cells, from the lymph nodes into the central nervous system (CNS), thereby reducing neuroinflammation. tandfonline.comunipg.it

Studies in both rat and mouse EAE models have consistently shown that fingolimod can effectively manage disease symptoms and progression, both prophylactically and therapeutically. frontiersin.orgtandfonline.comunipg.it The compound has been shown to reduce the infiltration of inflammatory cells into the CNS, which is a key pathological feature of EAE. frontiersin.org This reduction in immune cell trafficking is associated with the preservation of the blood-brain barrier integrity. frontiersin.org

Beyond its effects on lymphocyte trafficking, fingolimod has been observed to have direct effects within the CNS. It can cross the blood-brain barrier and has been shown to reduce astrogliosis, demyelination, and neuronal loss in animal models. pom.go.idresearchgate.net Furthermore, fingolimod treatment has been linked to an increase in brain-derived neurotrophic factor (BDNF) levels, which may contribute to neuronal survival and improved motor functions. pom.go.id In EAE models, fingolimod has been shown to restore the reduced expression of glutamate (B1630785) transporters in the inflamed spinal cord, suggesting a neuroprotective mechanism. nih.gov Oral administration of fingolimod has been found to prevent and reverse synaptic alterations and dendritic pathology in EAE mice, correlating with clinical improvement. researchgate.net

The following table summarizes key findings from preclinical studies of Ethyl Fingolimod Hydrochloride in EAE models:

| Model | Key Findings | References |

| Rat and Mouse EAE | Prophylactic and therapeutic efficacy, inhibition of T cell recirculation to CNS. | tandfonline.comunipg.it |

| EAE Mice | Amelioration of clinical deterioration, preservation of synaptic transmission, and inhibition of neuronal dendritic pathology with oral administration. | researchgate.net |

| EAE Mice | Reduction in T cell and macrophage/microglia-mediated inflammation, diminished astrocyte activation, and restoration of glutamate transporter expression. | nih.gov |

| EAE Mice | Dose-dependent reduction in dorsal horn GFAP and Iba1 immunoreactivity, indicating reduced central sensitization. | nih.gov |

Exploration in Other Autoimmune Disease Models (e.g., Adjuvant-Induced Arthritis, Lupus Nephritis)

The immunomodulatory properties of this compound have been investigated in other autoimmune disease models beyond EAE. In a rat model of adjuvant-induced arthritis, fingolimod demonstrated a more potent anti-arthritic effect compared to cyclosporin (B1163) A and tacrolimus. nih.gov It effectively inhibited the incidence of arthritis, hindpaw edema, and bone destruction. nih.gov In a mouse model of glucose-6-phosphate isomerase (GPI)-induced arthritis, prophylactic administration of fingolimod significantly suppressed the development of paw swelling. jst.go.jp Combination therapy of fingolimod with a pathogenic autoantigen was also shown to be effective in this model. nih.gov Studies in pristane-induced arthritis in rats, another model for rheumatoid arthritis, have also shown that fingolimod can ameliorate the condition. researchgate.net

The mechanism in these arthritis models is thought to be similar to that in EAE, primarily involving the sequestration of lymphocytes in secondary lymphoid tissues, thus preventing their migration to the inflamed joints. jst.go.jp In the GPI-induced arthritis model, fingolimod treatment was associated with a reduction in synovial hyperplasia and lymphocyte infiltration. jst.go.jp

While the primary focus has been on EAE and arthritis models, the broad immunomodulatory action of fingolimod suggests potential applicability in other autoimmune conditions like lupus nephritis, although specific preclinical data for this compound in lupus nephritis models is less extensively documented in the provided search results.

Below is a table summarizing the findings in other autoimmune disease models:

| Model | Key Findings | References |

| Rat Adjuvant-Induced Arthritis | More potent anti-arthritic effect than cyclosporin A and tacrolimus; inhibited arthritis incidence, hindpaw edema, and bone destruction. | nih.gov |

| Mouse GPI-Induced Arthritis | Prophylactic administration suppressed paw swelling; therapeutic administration reduced disease severity and synovial hyperplasia. | jst.go.jp |

| Rat Pristane-Induced Arthritis | Ameliorated arthritis symptoms. | researchgate.net |

Neuroinflammatory and Neurodegenerative Disease Models Research

Investigation in Models of Neuroinflammation (e.g., Microglial Activation, Astrogliosis)

This compound has shown significant potential in modulating neuroinflammatory processes, particularly microglial activation and astrogliosis, in various experimental models. pom.go.idunipg.itnih.gov Its ability to cross the blood-brain barrier allows for direct effects on CNS resident cells. researchgate.net In models of neuroinflammation, fingolimod has been shown to attenuate astrogliosis, a hallmark of CNS injury and disease. unipg.itfrontiersin.org It has also been found to reduce microglial activation. unipg.itscripps.edu

The mechanisms underlying these effects are linked to its interaction with S1P receptors on glial cells. tandfonline.com Fingolimod can induce the internalization of the S1P1 receptor in astrocytes, which is thought to contribute to its therapeutic effects. unipg.it By modulating glial cell activity, fingolimod can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. frontiersin.orgnih.gov In a rat telencephalon reaggregate spheroid cell culture system, fingolimod was shown to down-regulate the expression of TNF-α and IL-1β following demyelination, which was associated with increased remyelination. nih.gov

Furthermore, in a mouse model of spinocerebellar ataxia type 1 (SCA1), fingolimod treatment reduced both astrocyte and microglial activation. mdpi.com In EAE models, fingolimod not only reduced T cell and macrophage/microglia-mediated inflammation but also diminished astrocyte activation. nih.gov

The following table summarizes the effects of this compound on neuroinflammation:

| Model/System | Key Findings | References |

| EAE Models | Attenuates astrogliosis and reduces microglial activation. | unipg.it |

| Rat Telencephalon Reaggregate Spheroid Culture | Down-regulated TNF-α and IL-1β expression, leading to increased remyelination. | nih.gov |

| Mouse Model of SCA1 | Reduced astrocyte and microglial activation. | mdpi.com |

| Astrocyte Cell Culture | Did not directly alter the expression of glutamate transporters slc1a2 and slc1a3 on astrocytes under pro-inflammatory conditions. | nih.gov |

Studies in Models of Neurodegeneration (e.g., Alzheimer's Disease, Parkinson's Disease, Stroke)

The neuroprotective effects of this compound have been explored in various models of neurodegenerative diseases.

Alzheimer's Disease (AD): In animal models of AD, fingolimod has shown promise in addressing key pathological hallmarks. nih.gov In the 3xTg-AD mouse model, fingolimod administration reversed deficits in spatial working memory. nih.gov This was accompanied by a reduction in brain inflammation, as evidenced by decreased numbers of Iba1-positive and CD3-positive cells and a less ramified microglial morphology. nih.gov Furthermore, fingolimod treatment led to a reduction in phosphorylated tau and amyloid precursor protein (APP) levels in the hippocampus and cortex. nih.gov In vitro and in vivo studies have also suggested that fingolimod can decrease the production of amyloid-β (Aβ) proteins. lktlabs.com Another study in an AD mouse model showed that fingolimod treatment resulted in a decrease in Aβ40 but an increase in Aβ42 levels in the brain. plos.org

Parkinson's Disease (PD): In mouse models of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA) or rotenone, fingolimod significantly reduced motor function deficits. nih.gov It also diminished the loss of tyrosine hydroxylase-positive neurons in the substantia nigra and attenuated the decrease in striatal dopamine (B1211576) levels. nih.gov The neuroprotective effects of fingolimod in these models were blocked by an S1PR1-selective antagonist, highlighting the importance of this receptor. nih.gov Fingolimod has also been shown to reduce microglial activation induced by MPTP in vivo. frontiersin.org In parkinsonian mouse models, low-dose fingolimod improved movement and reduced pathological alpha-synuclein (B15492655) aggregation. stressmarq.com

Stroke: Preclinical studies in rodent models of stroke have indicated that fingolimod can improve outcomes. frontiersin.org It has been shown to reduce cerebral edema and neurological deficits after intracerebral hemorrhage (ICH). nih.gov In models of ischemic stroke, fingolimod treatment has been associated with a decrease in infarct size in hyperlipidemic mice and improved performance in the foot fault test in aged mice. frontiersin.org The protective effects are partly attributed to the reduction of lymphocyte infiltration into the ischemic brain. frontiersin.orgnih.govwjgnet.com However, the effects of fingolimod in stroke models can be complex, with some studies showing that a lower dose increased lesion size in younger mice. frontiersin.org

The table below summarizes the findings in neurodegenerative disease models:

| Disease Model | Key Findings | References |

| Alzheimer's Disease (3xTg-AD mice) | Reversed spatial working memory deficits, reduced neuroinflammation, and decreased phosphorylated tau and APP levels. | nih.gov |

| Alzheimer's Disease (in vitro/in vivo) | Decreased production of amyloid-β proteins. | lktlabs.com |

| Parkinson's Disease (6-OHDA/rotenone mice) | Reduced motor deficits, diminished loss of dopaminergic neurons, and attenuated dopamine decrease. | nih.gov |

| Parkinson's Disease (MPTP mice) | Reduced microglial activation. | frontiersin.org |

| Stroke (rodent models) | Improved outcomes, reduced cerebral edema and neurological deficits. | frontiersin.orgnih.gov |

| Stroke (hyperlipidemic mice) | Decreased infarct size. | frontiersin.org |

Exploration in Other Pathological Conditions (e.g., Cancer Research)

Emerging research suggests that this compound may have therapeutic potential in oncology. nih.gov Studies have shown that fingolimod exhibits antitumor effects in various cancer types, including glioblastoma multiforme, lymphoma, breast cancer, and ovarian cancer. srce.hr

In the context of hepatocellular carcinoma (HCC), fingolimod has been identified as a potential inhibitor of the YAP/TAZ signaling pathway, which is often hyperactivated in cancer. srce.hr It was found to suppress the proliferation of HCC cell lines by downregulating the protein levels and transactivating function of YAP. srce.hr

However, the role of fingolimod in cancer is complex and can be contradictory. While some studies suggest it may increase the efficacy of chemo- or radiotherapy in certain cancers, others indicate it could inhibit anti-tumor immunity. nih.gov For instance, fingolimod has been shown to reduce the recirculation of CD8+ effector T cells and their recruitment to peripheral lesions, which could potentially limit anti-cancer immune responses. nih.gov Histological analysis of tumors from patients treated with fingolimod has shown low numbers of tumor-infiltrating lymphocytes (TILs). nih.gov

Preclinical models of lung cancer have demonstrated that fingolimod can induce necroptosis, a form of programmed cell death, in lung cancer cells. clinicaltrials.gov This effect is mediated through the activation of the tumor suppressor protein phosphatase 2A (PP2A). clinicaltrials.gov

The table below provides a summary of findings in cancer research:

| Cancer Type/Model | Key Findings | References |

| Hepatocellular Carcinoma (HCC) Cell Lines | Suppressed proliferation by inhibiting the YAP/TAZ signaling pathway. | srce.hr |

| Various Cancer Models | Exhibits antitumor effects. | srce.hr |

| Mouse Model of Diabetes | Reduced recirculation of CD8+ effector T cells. | nih.gov |

| Lung Cancer Models | Induces necroptosis in lung cancer cells via PP2A activation. | clinicaltrials.gov |

Mechanisms of Neuroprotection and Remyelination in Preclinical Settings

Preclinical research has illuminated the multifaceted neuroprotective and remyelinating properties of this compound, suggesting its therapeutic potential extends beyond its well-known immunomodulatory effects. These studies, primarily conducted in animal models of neurological diseases, indicate that the compound can directly influence neural cells within the central nervous system (CNS) to foster a regenerative environment.

The neuroprotective mechanisms of this compound are attributed, in part, to its interaction with sphingosine-1-phosphate (S1P) receptors, which are expressed on various neural cells, including neurons, astrocytes, oligodendrocytes, and microglia. tandfonline.comunipg.it By modulating these receptors, the compound can trigger intracellular signaling pathways that support neuronal survival. nih.gov For instance, in vitro studies have demonstrated that this compound can protect neurons from excitotoxic cell death. nih.gov Furthermore, research suggests that it enhances the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) in different cell types, which is crucial for neuronal health and survival. nih.gov In animal models of multiple sclerosis (MS), this increase in BDNF has been linked to the protection of brain tissue from atrophy. nih.gov

In addition to its neuroprotective role, this compound has shown promise in promoting remyelination, the process of restoring the myelin sheath around nerve fibers that is crucial for proper nerve impulse conduction. tandfonline.comunipg.it This effect is largely mediated through its action on oligodendrocytes, the myelin-producing cells of the CNS. tandfonline.comunipg.it Preclinical studies have shown that the compound can promote the survival of oligodendrocytes and enhance their ability to repair damaged myelin. tandfonline.comunipg.it In organotypic cerebellar slice cultures, treatment with this compound following chemically induced demyelination led to enhanced remyelination. researchgate.net This process was found to be primarily mediated through S1P3 and S1P5 receptors. researchgate.net

The compound's influence on other glial cells also contributes to its neuroprotective and remyelinating effects. It has been shown to attenuate astrogliosis, the reactive proliferation of astrocytes that can be detrimental in neuroinflammatory conditions, and reduce the production of proinflammatory cytokines by these cells. tandfonline.comunipg.it Moreover, it can modulate microglia, the resident immune cells of the CNS, by reducing their activation. tandfonline.comunipg.it This shift in glial cell activity helps to create a more favorable environment for neuronal survival and repair.

The following table summarizes the key preclinical findings on the neuroprotective and remyelinating mechanisms of this compound.

| Mechanism | Key Findings | Relevant Cell Types | Animal/Cell Model |

| Neuroprotection | Protects against excitotoxic cell death. nih.gov | Neurons | In vitro neuronal cultures nih.gov |

| Enhances expression of Brain-Derived Neurotrophic Factor (BDNF). nih.gov | Neurons, Microglia, Oligodendrocytes, Schwann cells nih.gov | Mouse model of Rett syndrome nih.gov | |

| Reduces neuronal loss. researchgate.net | Neurons | Rat model of intracerebral hemorrhage researchgate.net | |

| Remyelination | Promotes oligodendrocyte survival. tandfonline.comunipg.it | Oligodendrocytes | Animal models of MS tandfonline.com |

| Enhances remyelination following demyelination. researchgate.net | Oligodendrocytes | Organotypic cerebellar slice cultures researchgate.net | |

| Glial Cell Modulation | Attenuates astrogliosis. tandfonline.comunipg.it | Astrocytes | Animal models of experimental autoimmune encephalomyelitis (EAE) tandfonline.com |

| Reduces microglial activation. tandfonline.comunipg.it | Microglia | Animal models of MS tandfonline.com |

Assessment of Lymphocyte Infiltration Reduction in Central Nervous System Injury Models

A primary mechanism through which this compound exerts its therapeutic effects in preclinical models of central nervous system (CNS) injury is by reducing the infiltration of lymphocytes into the brain and spinal cord. researchgate.netnih.gov This is a critical aspect of its efficacy, as the influx of these immune cells is a key driver of inflammation and subsequent neuronal damage in various neurological conditions.

The compound's active form, fingolimod-phosphate, acts as a modulator of sphingosine-1-phosphate (S1P) receptors. patsnap.com Specifically, it causes the internalization and degradation of S1P1 receptors on lymphocytes. unipg.it This process effectively traps lymphocytes within the lymph nodes, preventing their egress into the circulating blood and subsequent migration into the CNS. tandfonline.comunipg.itpatsnap.com This sequestration of lymphocytes significantly reduces the number of these immune cells available to mount an inflammatory attack on neural tissues. researchgate.netnih.gov

In animal models of intracerebral hemorrhage (ICH), treatment with this compound resulted in a significant reduction of lymphocytes in both blood and brain samples compared to vehicle-treated groups. researchgate.netnih.gov This reduction in lymphocyte infiltration was associated with improved neurological function and reduced brain edema. researchgate.netnih.gov Furthermore, the treatment led to a decrease in the expression of pro-inflammatory molecules such as intercellular adhesion molecule-1 (ICAM-1), interferon-γ (INF-γ), and interleukin-17 (IL-17) in the brain. researchgate.netnih.gov

Similarly, in experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis, this compound has been shown to inhibit the migration of T-cells into the CNS. nih.gov This reduction in T-cell infiltration is a key factor in the compound's ability to ameliorate the clinical signs of EAE. tandfonline.com Studies have demonstrated that this effect is dependent on the modulation of S1P receptors in both the immune system and the CNS. scripps.edu

The table below details the findings from preclinical studies on the reduction of lymphocyte infiltration by this compound in CNS injury models.

| CNS Injury Model | Key Findings on Lymphocyte Infiltration | Associated Outcomes |

| Intracerebral Hemorrhage (ICH) | Significantly fewer lymphocytes in blood and brain samples. researchgate.netnih.gov | Improved neurological function, reduced brain edema. researchgate.netnih.gov |

| Reduced expression of ICAM-1, INF-γ, and IL-17 in the brain. researchgate.netnih.gov | Ameliorated cerebral inflammation. nih.gov | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Inhibition of T-cell migration into the CNS. nih.gov | Reduced clinical severity of EAE. scripps.edu |

| Reduced infiltration of autoaggressive lymphocytes into the CNS. brieflands.com | Slowed disease progression. tandfonline.com | |

| Reduced numbers of CD3+ and CD8+ T cells in the spleen. frontiersin.org | Suppressed EAE activity. frontiersin.org |

Structure Activity Relationship Sar and Analogue Design for Ethyl Fingolimod Hydrochloride

Systematic Structural Modifications of the Ethyl Fingolimod (B1672674) Hydrochloride Scaffold

The core structure of Fingolimod presents three key regions for modification: the hydrophilic aminopropane-1,3-diol "head," the hydrophobic octylphenyl "tail," and the ethyl linker connecting them. Systematic modifications of this scaffold have been a primary strategy for developing new analogues.

Initial SAR studies on myriocin (B1677593) revealed that several of its structural features, including certain chiral centers and functional groups on its side chain, were not essential for its immunosuppressive activity. wikipedia.org This led to a simplification strategy, resulting in the creation of Fingolimod, which lacks most of myriocin's complex stereochemistry and functionalities. wikipedia.orgtandfonline.com

Further research has focused on modifying Fingolimod's hydrophilic head group. A key challenge in synthesizing Fingolimod analogues is the construction of the 2-aminopropane-1,3-diol head group. researchgate.net To explore new biological activities, researchers have replaced this head group with other moieties. For instance, derivatives have been synthesized where the dihydroxy head group was modified into a dihydroxy phenyl group, aiming to investigate anticancer properties. nih.gov In other studies, the head group has been replaced with various aromatic groups, such as benzoic acid and nicotinic acid, to assess their potential as anticancer agents. jst.go.jp The synthesis of these derivatives is often straightforward, which facilitates the exploration of SAR for various functional groups substituted on the aromatic head. jst.go.jp

Fluorinated analogues have also been developed, modifying the scaffold for applications in positron emission tomography (PET) imaging. acs.org These systematic changes to the core structure are crucial for understanding how different parts of the molecule contribute to its biological activity and for designing new compounds with tailored properties.

Impact of Decylphenyl Moiety and Other Lipophilic Chain Variations on Receptor Selectivity and Potency

The lipophilic tail of Fingolimod, the 4-octylphenyl group, is a critical determinant of its potency and receptor selectivity. This long alkyl chain embedded in a phenyl ring anchors the molecule to the cell membrane, facilitating its interaction with S1P receptors.

Variations in the length and composition of this lipophilic chain significantly influence the compound's pharmacological profile. While the approved drug features an octyl (C8) chain, analogues with different chain lengths, such as heptyl (C7) and nonyl (C9) chains, have been synthesized and identified as process-related impurities. derpharmachemica.com The exploration of these and other variations is central to SAR studies. For example, a series of Fingolimod analogues were prepared from 4-octylphenethyl alcohol, which were found to be selective inhibitors of sphingosine (B13886) kinase 1 (SK1). acs.org

The synthesis of derivatives with altered lipophilic tails has been a strategy to improve efficacy against various bacterial species. In one study, 28 novel Fingolimod derivatives were synthesized to explore their antibacterial effects, particularly against biofilms. acs.org The activity of these derivatives against Pseudomonas aeruginosa differed from that against Staphylococcus aureus, with some analogues showing improved activity where the parent Fingolimod did not. acs.org For instance, derivatives 43 and 54 demonstrated clearly improved activity against P. aeruginosa compared to Fingolimod. acs.org This highlights that modifications to the lipophilic tail can modulate the biological activity spectrum of the resulting analogues.

Computational Modeling and Chemoinformatics for Rational Drug Design

Computational modeling and chemoinformatics are indispensable tools for the rational design of Fingolimod analogues. These methods provide insights into the molecular interactions between the ligands and their biological targets, guiding the synthesis of compounds with desired properties.

Molecular docking simulations have been employed to understand how modifications to the Fingolimod structure affect its binding to target proteins. In a study of Fingolimod derivatives with modified aromatic head groups, docking studies were performed to determine how these new analogues bind to protein phosphatase 2A (PP2A), a target implicated in the anticancer effects of Fingolimod. nih.govjst.go.jp The results showed that an aromatic head group could effectively bind to PP2A, providing a rationale for the observed anticancer activity. nih.govjst.go.jp

Homology modeling has been used to predict the selectivity of novel analogues for specific S1P receptor subtypes. For instance, homology modeling was employed to assess the S1P1 selectivity of newly designed benzyl (B1604629) ether derivatives of Fingolimod. core.ac.uk This is particularly important for developing second-generation S1P modulators with improved safety profiles, as some of Fingolimod's side effects are attributed to its non-selective action on multiple S1P receptor subtypes. nih.gov

Furthermore, physiologically based pharmacokinetic (PBPK) modeling has been used to predict the concentration and distribution of Fingolimod in various organs. nih.gov A PBPK model developed for rats successfully characterized the disposition of the drug, providing valuable data on parameters like tissue-to-blood partition coefficients and intrinsic hepatic clearance. nih.gov Such models are crucial for translating preclinical findings to clinical scenarios.

Synthesis and Biological Evaluation of Novel Ethyl Fingolimod Hydrochloride Analogues with Modified Pharmacological Profiles

The synthesis and subsequent biological evaluation of novel analogues are the ultimate test of rational drug design strategies. Numerous studies have reported the creation of new Fingolimod derivatives with pharmacological profiles modified for different therapeutic applications, including anticancer, antibacterial, and diagnostic agents.

Anticancer Analogues: Researchers have synthesized Fingolimod derivatives with modified head groups to enhance their anticancer activity. nih.govjst.go.jp In one study, the aminodiol head group was replaced with various aromatic head groups. The resulting compounds were evaluated for their cytotoxic effects on human colorectal adenocarcinoma (HT29) and human gastric adenocarcinoma (AGS) cells. jst.go.jp

| Compound | Modification | Cell Line | Effect | Reference |

|---|---|---|---|---|

| Compound 4 | Dihydroxy head group modified to dihydroxy phenyl group | HT29 (colorectal cancer) | Reduced cell survival to 34.6% of control | nih.gov |

| Compound 4 | Dihydroxy head group modified to dihydroxy phenyl group | AGS (gastric cancer) | Reduced cell survival to 25.1% of control | nih.gov |

| FTY720 & Compound 4 | - | HT29 cells | Increased PP2A activity | jst.go.jp |

Antibacterial Analogues: Recognizing Fingolimod's previously reported antibacterial properties, researchers have synthesized novel derivatives to improve this activity. A study involving 28 new analogues tested their efficacy against Staphylococcus aureus and Gram-negative bacteria. acs.org The results showed that specific structural modifications could enhance potency against different bacterial species. acs.org

| Compound | Target Bacteria | Activity Profile | Reference |

|---|---|---|---|

| Derivative 82 | S. aureus (pre-exposure) | Similar activity to Fingolimod | acs.org |

| Derivative 82 | S. aureus (post-exposure) | Better activity than Fingolimod | acs.org |

| Derivative 82 | A. baumannii | Better activity than Fingolimod | acs.org |

| Derivative 43 | P. aeruginosa | Improved activity (MIC 50–100 μM) vs. Fingolimod (>200 μM) | acs.org |

Analogues for PET Imaging: To visualize and study S1P receptor biodistribution in vivo, fluorinated analogues of Fingolimod have been synthesized. acs.org These compounds are developed as [¹⁸F]radiotracers for use in small-animal positron emission tomography (PET), demonstrating how the Fingolimod scaffold can be adapted for diagnostic purposes. acs.org

Advanced Analytical Methodologies for Ethyl Fingolimod Hydrochloride Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are fundamental in the quantitative analysis of ethyl fingolimod (B1672674) hydrochloride, ensuring the purity, content, and metabolic profile of the compound are accurately determined. These methods are crucial throughout the research and development process, from initial synthesis to preclinical evaluation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Content

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and content of ethyl fingolimod hydrochloride in bulk drug substances and pharmaceutical formulations. ijrpr.comijpcbs.com The development of a robust HPLC method involves a systematic approach to optimize various chromatographic parameters to achieve adequate separation of the main compound from any impurities or degradation products.

Several studies have detailed the development and validation of reversed-phase HPLC (RP-HPLC) methods for fingolimod hydrochloride. ijrpr.comsepscience.com These methods typically utilize C8 or C18 columns and a mobile phase consisting of a buffer and an organic modifier. For instance, one method employed a X-Terra RP-18 column with a mobile phase of phosphate (B84403) buffer (pH 6.0), methanol, and acetonitrile (B52724) in a specific ratio, with UV detection at 218 nm. ijrpr.com Another approach utilized a Purospher® STAR RP-18 column with a gradient elution of 0.1% phosphoric acid in water and acetonitrile. sepscience.com

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. ijpcbs.comresearchgate.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. derpharmachemica.comresearchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For fingolimod, linearity has been demonstrated in ranges such as 5-25 µg/mL and 0.5-75 µg/mL. ijrpr.comrjptonline.org

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijrpr.comrjptonline.org For a precise method, the relative standard deviation (RSD) is typically required to be below 2.0%. ijrpr.com

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.netrjptonline.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. rjptonline.org For one method, the LOD and LOQ for fingolimod were found to be 0.0129 µg/mL and 0.4061 µg/mL, respectively. rjptonline.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjptonline.org

Table 1: Example of HPLC Method Parameters for Fingolimod Hydrochloride Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | X-Terra RP-18 (150x4.6mm, 5µm) ijrpr.com | Purospher® STAR RP-18 (150 x 3.0 mm, 3 µm) sepscience.com |

| Mobile Phase | Phosphate buffer (pH 6.0): Methanol: Acetonitrile (350:260:390 v/v) ijrpr.com | Gradient of 0.1% phosphoric acid in water and acetonitrile sepscience.com |

| Flow Rate | 1.0 mL/min ijrpr.com | Not specified |

| Detection | UV at 218 nm ijrpr.com | Diode Array Detector (DAD) sepscience.com |

| Column Temp. | 25°C ijrpr.com | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the metabolite profiling and quantification of this compound in complex biological matrices such as blood, plasma, and urine. researchgate.netveedacr.com This high sensitivity and selectivity of LC-MS/MS allows for the detection and measurement of the parent drug and its metabolites at very low concentrations. veedacr.combiopharmaservices.com

The process typically involves:

Sample Preparation: Extraction of the analyte and its metabolites from the biological matrix is a critical step. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used. researchgate.netwalshmedicalmedia.comwalshmedicalmedia.com A hybrid approach combining protein precipitation and SPE has been shown to be effective for the simultaneous extraction of fingolimod and its polar phosphate metabolite. veedacr.com

Chromatographic Separation: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system separates the parent drug and its metabolites before they enter the mass spectrometer. researchgate.net

Mass Spectrometric Detection: The mass spectrometer ionizes the separated compounds and detects them based on their mass-to-charge ratio (m/z). walshmedicalmedia.com Multiple Reaction Monitoring (MRM) mode is often used in tandem mass spectrometry for its high selectivity and sensitivity in quantifying specific analytes. walshmedicalmedia.commdpi.com For fingolimod, the molecular ion is often detected with its daughter fragment at m/z 308.4/255.3. walshmedicalmedia.comwalshmedicalmedia.com

LC-MS/MS methods have been developed and validated for the simultaneous quantification of fingolimod and its active metabolite, fingolimod-phosphate, in human blood and plasma. veedacr.commdpi.comsamipubco.com These methods are crucial for pharmacokinetic studies.

Table 2: Example of LC-MS/MS Method Parameters for Fingolimod Analysis in Biological Samples

| Parameter | Condition 1 (Whole Blood) | Condition 2 (Plasma) |

| Extraction | Liquid-Liquid Extraction walshmedicalmedia.com | Protein Precipitation mdpi.com |

| LC Column | Fortis UniverSil Cyano walshmedicalmedia.com | Not specified |

| MS Detection | Tandem MS (MRM mode) walshmedicalmedia.com | Tandem MS (MRM mode) mdpi.com |

| Ionization | Positive Ion Mode walshmedicalmedia.com | Positive Ion Electrospray (ESI) mdpi.com |

| LLOQ | 12 pg/mL walshmedicalmedia.com | 0.3 ng/mL (Fingolimod), 1.5 ng/mL (Fingolimod-P) mdpi.com |

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are vital for the structural elucidation of this compound and its related substances, including impurities and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure of the compound. For instance, ¹H NMR can be used to identify the protons in the molecule and their chemical environment, while ¹³C NMR provides information about the carbon skeleton. derpharmachemica.com Spectroscopic data from techniques like Correlation Spectroscopy (COSY) can further aid in elucidating the complete structure. unipd.it

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and its fragments, which helps in confirming the molecular formula. Mass spectral fragmentation patterns can provide valuable clues about the structure of the compound and its impurities. researchgate.net

The combination of these spectroscopic techniques is powerful for confirming the identity and structure of newly synthesized compounds and for characterizing any unknown impurities that may arise during synthesis or storage.

Development of Bioanalytical Methods for Preclinical Sample Analysis (e.g., Plasma, Brain Tissue)

The development of robust bioanalytical methods is essential for analyzing preclinical samples, such as plasma and brain tissue, to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. nih.govresearchgate.net LC-MS/MS is the most commonly employed technique for this purpose due to its high sensitivity and specificity. researchgate.net

Key considerations in developing these methods include:

Sample Collection and Handling: Proper procedures for collecting and storing plasma and brain tissue samples are crucial to maintain the integrity of the analyte. researchgate.net

Extraction Efficiency: The extraction method must be optimized to efficiently recover the analyte from the complex biological matrix while minimizing interference from endogenous components. researchgate.net

Matrix Effects: The influence of the biological matrix on the ionization of the analyte must be evaluated and minimized to ensure accurate quantification. walshmedicalmedia.com

Blood-Brain Barrier Penetration: For compounds targeting the central nervous system, methods to quantify the drug concentration in brain tissue are particularly important to assess its ability to cross the blood-brain barrier. nih.gov Studies have been conducted to analyze fingolimod and its analogues in mouse plasma and brain tissue to evaluate their pharmacokinetic properties. nih.govplos.org

Stability-Indicating Methods for Research Formulations

Stability-indicating analytical methods are crucial for evaluating the stability of this compound in research formulations under various environmental conditions. researchgate.netderpharmachemica.com These methods are designed to separate the intact drug from its potential degradation products, allowing for an accurate assessment of the drug's stability over time. researchgate.net

The development of a stability-indicating HPLC method typically involves forced degradation studies, where the drug substance is exposed to stress conditions such as:

Acid and Base Hydrolysis: Treatment with acidic and basic solutions to assess degradation in pH-dependent conditions. derpharmachemica.comnih.gov

Oxidation: Exposure to an oxidizing agent like hydrogen peroxide. derpharmachemica.comnih.gov

Thermal Degradation: Heating the drug substance to evaluate its stability at elevated temperatures. derpharmachemica.comnih.gov

Photodegradation: Exposing the drug to light to assess its photosensitivity. derpharmachemica.comnih.gov

The chromatograms from the stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent drug peak. derpharmachemica.comresearchgate.net Several stability-indicating HPLC methods have been developed for fingolimod, demonstrating its stability under various stress conditions and confirming the specificity of the analytical method. rjptonline.orgnih.govmdpi.com

Future Research Trajectories and Unexplored Potential of Ethyl Fingolimod Hydrochloride

Investigation of Novel Molecular Targets Beyond Canonical S1PRs

The primary mechanism of action for Fingolimod (B1672674) is the functional antagonism of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes. biomolther.org While Ethyl Fingolimod Hydrochloride is expected to share this primary target, future research should delve into potential off-target effects or novel molecular interactions that differentiate it from Fingolimod. The altered lipophilicity due to the longer alkyl chain could influence its interaction with other cellular components.

Research should focus on:

Screening against a broader panel of receptors: Investigating potential interactions with other G protein-coupled receptors (GPCRs), ion channels, or enzymes.

Impact on lipid metabolism: Assessing whether the decyl chain influences its interaction with enzymes involved in sphingolipid metabolism, such as sphingosine (B13886) kinases or ceramide synthases, to a different extent than Fingolimod. scripps.edu